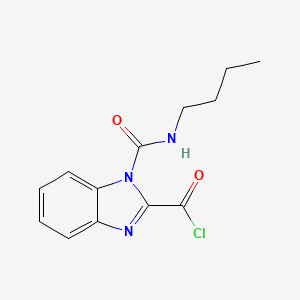![molecular formula C18H11ClN2O B14495827 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one CAS No. 64893-94-3](/img/structure/B14495827.png)
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a chlorine atom at the 2-position and a phenyl group at the 3-position.
Métodos De Preparación
The synthesis of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . The advantages of this method include easily accessible starting materials, excellent yields (65–98%), and the absence of a metal catalyst .
Análisis De Reacciones Químicas
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Aplicaciones Científicas De Investigación
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. It is used as a lead compound in the development of new drugs.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones have similar structures and biological activities.
Pyrroloquinolines: These compounds are used in the development of antileishmanial agents and other pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in scientific research and drug development.
Propiedades
Número CAS |
64893-94-3 |
|---|---|
Fórmula molecular |
C18H11ClN2O |
Peso molecular |
306.7 g/mol |
Nombre IUPAC |
2-chloro-3-phenylpyrimido[1,2-a]quinolin-1-one |
InChI |
InChI=1S/C18H11ClN2O/c19-16-17(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)21(15)18(16)22/h1-11H |
Clave InChI |
YKWHZUQGVRGDST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=N2)C=CC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
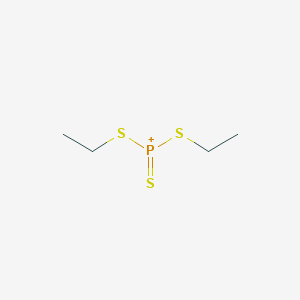
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

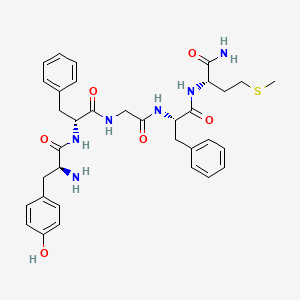
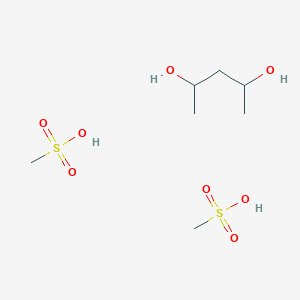
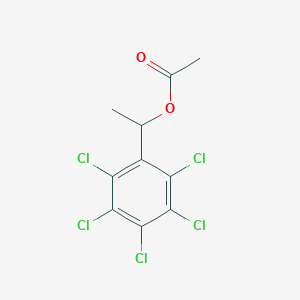
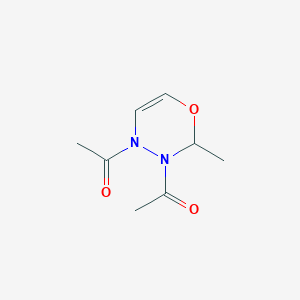
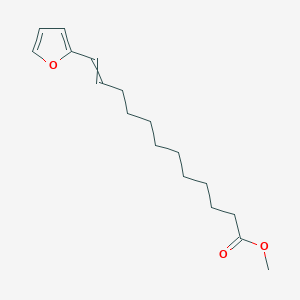
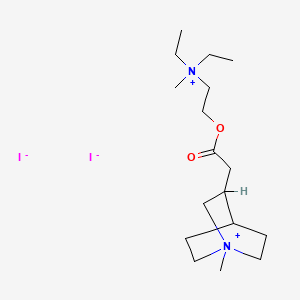

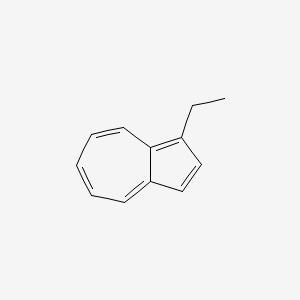
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
